1,6-Phenazinediol

Description

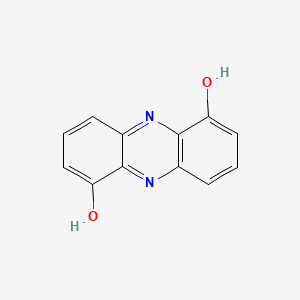

Structure

3D Structure

Properties

IUPAC Name |

phenazine-1,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXNFMAXWAPITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00988758 | |

| Record name | 6-Hydroxyphenazin-1(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-48-7 | |

| Record name | 1,6-Dihydroxyphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Phenazinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyphenazin-1(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-PHENAZINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources, Biosynthesis, and Isolation of 1,6-Phenazinediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,6-Phenazinediol

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide variety of bacteria. Their redox-active nature confers a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties. Among the numerous phenazine derivatives, this compound stands out as a key molecule with significant biological potential. This guide provides a comprehensive overview of the natural sources of this compound, the intricate biosynthetic pathways leading to its formation, and detailed protocols for its isolation and purification from microbial cultures. Understanding these aspects is crucial for harnessing the therapeutic and biotechnological potential of this fascinating natural product.

Natural Sources of this compound

This compound is a secondary metabolite produced by several species of bacteria, primarily from the phylum Actinobacteria and the class Myxococcia. Documented microbial producers of this compound include:

-

Brevibacterium iodinum : This bacterium is a known producer of iodinin (this compound-5,10-dioxide), a derivative of this compound. The diol is a direct precursor to iodinin.[1]

-

Nannocystis pusilla : This myxobacterium has been shown to produce this compound and its glycosylated derivatives.[2][3]

-

Nocardiopsis dassonvillei : Strains of this actinomycete, including those isolated from marine environments, have been identified as producers of this compound.[4][5]

These microorganisms are typically found in soil and marine sediments, highlighting the diverse ecological niches that harbor producers of this bioactive compound.

The Biosynthetic Pathway of this compound

The biosynthesis of phenazines originates from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids and other important molecules in bacteria and plants. The core phenazine scaffold is synthesized from chorismic acid.

The formation of this compound involves a series of enzymatic reactions that modify the basic phenazine ring. While the complete biosynthetic gene cluster for this compound has been studied in the context of other phenazine derivatives like myxin, the key steps are understood to be:

-

Formation of the Phenazine Core: The biosynthesis begins with the conversion of chorismic acid to phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) through the action of a conserved set of "phz" enzymes.[6]

-

Decarboxylative Hydroxylation: A crucial step in the formation of this compound from PDC is the decarboxylative hydroxylation at positions 1 and 6. In the biosynthesis of myxin in Lysobacter antibioticus, the FAD-dependent enzyme LaPhzS has been identified as being responsible for the conversion of PDC to 1,6-dihydroxyphenazine.[7] This provides a strong enzymatic basis for the formation of the diol.

The following diagram illustrates the key steps in the biosynthesis of this compound from the central metabolite, chorismic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of 1,6-Phenazinediol

An In-Depth Technical Guide to the Synthesis and Purification of 1,6-Phenazinediol

Authored by a Senior Application Scientist

Introduction: The Significance of this compound

Phenazines are a vast class of nitrogen-containing heterocyclic compounds produced by various microorganisms and are known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Within this family, this compound (also known as 1,6-dihydroxyphenazine) is a notable bacterial and marine metabolite.[3] It is a key compound in the biosynthesis of more complex phenazines, such as the well-known antibiotic iodinin (this compound-5,10-dioxide), and is considered a potential biosynthetic precursor.[4][5] The inherent bioactivity of the phenazine core makes this compound and its derivatives valuable targets for researchers in medicinal chemistry and drug development.[1][5] This guide provides a detailed exploration of the , grounded in established methodologies and practical insights for scientific professionals.

Part 1: Synthetic Strategies for this compound

The synthesis of the phenazine scaffold can be approached through various classical methods, such as the Wohl–Aue reaction.[6][7] However, for specifically substituted derivatives like this compound, a more targeted strategy is required. The most direct and well-documented chemical route leverages the reduction of its corresponding N-oxide, iodinin, a readily available natural product.

Core Synthetic Approach: Reduction of Iodinin

Iodinin (this compound-5,10-dioxide) is a natural product isolated from various bacteria, including Streptosporangium sp. and Microbispora aerata.[4][5] Its structure contains the desired 1,6-dihydroxyphenazine core but with two N-oxide functionalities. The synthesis of this compound can be efficiently achieved through the partial or complete reduction of iodinin.

The reduction proceeds in a stepwise manner, first forming the intermediate this compound-5-oxide, an orange-colored compound, before yielding the final this compound.[4] Sodium hydrosulfite (also known as sodium dithionite) is a common and effective reducing agent for this transformation. This method is advantageous as it starts from a precursor that already contains the correct substitution pattern, simplifying the synthetic pathway.

Caption: High-level workflow for the .

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of iodinin to this compound. The causality behind this choice is its high efficiency and directness, converting a readily available N-dioxide precursor to the desired diol.

Materials:

-

This compound-5,10-dioxide (Iodinin)

-

Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄), fresh

-

Solvent (e.g., Ethanol/Water mixture)

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Dissolution: Dissolve or suspend a known quantity of iodinin in a suitable solvent system, such as an ethanol-water mixture, in a round-bottom flask. The choice of solvent ensures sufficient solubility for the starting material and reagents.

-

Addition of Reducing Agent: Gradually add a solution of sodium hydrosulfite to the iodinin suspension at room temperature with stirring. A stoichiometric excess of the reducing agent is typically used to ensure complete conversion. The reaction is often accompanied by a color change as the N-oxides are reduced.[4]

-

Reaction Monitoring: The progress of the reduction can be monitored using thin-layer chromatography (TLC). Samples are taken periodically to observe the disappearance of the iodinin spot and the appearance of the this compound product spot. This provides a self-validating system to determine the reaction's endpoint.

-

Work-up: Once the reaction is complete, the crude product mixture is worked up. This may involve quenching any excess reducing agent, followed by extraction into an organic solvent like chloroform.[4]

-

Isolation: The organic layer containing the product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a solid. This crude material typically requires further purification.

Part 2: Purification of this compound

Achieving high purity is critical for subsequent applications in drug development and biological assays. The crude product from the synthesis will likely contain unreacted starting material, the intermediate mono-oxide, and other byproducts. Column chromatography is a robust and widely used technique for separating these components.

Purification Strategy: Logic and Choices

The choice of purification method depends on the scale and the nature of the impurities.

-

Column Chromatography: Highly effective for separating compounds with different polarities, such as iodinin, its mono-oxide, and this compound.[4] It is the recommended method for achieving high purity on a laboratory scale.

-

Countercurrent Distribution: An alternative liquid-liquid partitioning technique that has been successfully used for purifying mixtures of these compounds.[4]

-

Recrystallization: Can be effective if a suitable solvent system is found that selectively dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind.

Caption: Logical workflow for the purification of this compound via column chromatography.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a validated method for purifying crude this compound. The principle relies on the differential adsorption of the components onto a solid stationary phase.

Materials:

-

Crude this compound

-

Silica Gel (for column chromatography)

-

Solvents: Chloroform, Methanol (or other suitable solvent system)

-

Chromatography column and accessories

Step-by-Step Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack it into a chromatography column to create a uniform stationary phase bed.[4]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, this solid sample is carefully loaded onto the top of the packed column. This "dry loading" technique often results in better separation.

-

Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point is pure chloroform, with polarity gradually increased by adding small percentages of methanol.[4] The less polar compounds will elute first. The separation is based on the principle that more polar compounds (like the diol) will adhere more strongly to the polar silica gel and thus require a more polar solvent to be eluted.

-

Fraction Collection: Collect the eluate in a series of fractions. The different colored bands corresponding to the different phenazine compounds (e.g., orange for the mono-oxide) can often be visually tracked as they move down the column.[4]

-

Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Final Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound as a solid. The product typically appears as dark-colored needles that melt above 250°C with decomposition.[4]

Part 3: Characterization and Data

Confirmation of the structure and purity of the final product is achieved through standard analytical techniques.

| Property | Description | Reference |

| Chemical Formula | C₁₂H₈N₂O₂ | [3] |

| Molecular Weight | 212.20 g/mol | [3] |

| Appearance | Dark-colored crystalline solid | [4] |

| Melting Point | > 250 °C (with decomposition) | [4] |

| Key Analytical Data | Characterized by UV-Visible spectroscopy, NMR (¹H, ¹³C), and Mass Spectrometry to confirm structure and purity. | [4][8] |

A crucial aspect of characterizing phenazines is distinguishing between isomers. For instance, NMR-based methods have been developed to definitively distinguish between 1,6- and 1,9-disubstituted phenazines, which is essential for structural validation.[8]

References

-

Gerber, N. N., & Lechevalier, M. P. (1965). This compound-5-oxide from Microorganisms*. Biochemistry, 4(1), 176-180. [Link]

-

Sletta, H., et al. (2013). Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. Marine Drugs, 11(7), 2634-2651. [Link]

-

Iftikhar, R., et al. (2022). Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria. Tetrahedron Letters, 105, 153965. [Link]

-

Korth, H., et al. (1983). 4,9-Dihydroxyphenazine-1,6-dicarboxylic Acid Dimethylester and the 'Missing Link' in Phenazine Biosynthesis. Journal of General Microbiology, 129(6), 1521-1527. [Link]

-

Li, S., et al. (2022). Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. Frontiers in Bioengineering and Biotechnology, 10, 891809. [Link]

-

Iftikhar, R., et al. (2022). Scheme 1. Total synthesis of phenazine-1,6-diyldimethanol (15). ResearchGate. [Link]

-

PubChem. (n.d.). 1,6-Dihydroxyphenazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenazine. Wikimedia Foundation. Retrieved from [Link]

-

Hollas, A., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(23), 11773-11782. [Link]

-

Organic Syntheses. (2023). A Scalable Synthesis of 1,3-Dihydroxyphenazine. Organic Syntheses, 100, 45-60. [Link]

-

Gerber, N. N., & Lechevalier, M. P. (1965). This compound-5-oxide from Microorganisms*. Biochemistry. [Link]

-

DiVA portal. (2019). Synthesis of Phenazine and Quinone Containing Organic Monomers Suitable for Linear and Branched Two-Dimensional Polymers. DiVA. [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. PubMed Central. [Link]

-

ResearchGate. (2020). 16.16.5 Phenazines (Update 2020). ResearchGate. [Link]

-

Indian Academy of Sciences. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 133(2), 49. [Link]

-

Research and Reviews. (2016). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Journal of Organic and Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 1,6-Phenazinedimethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology, 162(4), 425-431. [Link]

-

ResearchGate. (2013). Phenazine-1,6-dicarboxamides: Redox-Responsive Molecular Switches. ResearchGate. [Link]

-

MDPI. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(9), 2963. [Link]

-

ResearchGate. (2020). Synthetic routes for phenazines: an overview. ResearchGate. [Link]

-

ResearchGate. (2013). Methods for Purification and Characterization of Microbial Phenazines. ResearchGate. [Link]

-

PubMed. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(10), 967-981. [Link]

-

PubMed. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. RSC Advances, 5(67), 54321-54331. [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PubMed Central. [Link]

-

ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenazine - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,6-Phenazinediol: Properties, Synthesis, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Significance of 1,6-Phenazinediol

Phenazine derivatives represent a compelling class of nitrogen-containing heterocyclic compounds, renowned for their diverse chemical and physical properties and broad spectrum of biological activities.[1][2] Among these, this compound (also known as 1,6-dihydroxyphenazine) has emerged as a molecule of significant interest, particularly in the realm of oncology. This guide provides a comprehensive technical overview of this compound, delving into its core chemical and physical characteristics, outlining a robust synthetic methodology, and exploring its promising anticancer mechanism of action. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this intriguing phenazine derivative.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various experimental settings, from synthetic manipulations to biological assays.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₈N₂O₂ | [1] |

| Molecular Weight | 212.21 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 278-279 °C | [4] |

| Boiling Point | 477.9 °C at 760 mmHg | [4] |

| Density | 1.47 g/cm³ | [4] |

| LogP | 1.78 | [4] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [5] |

Table 1: Key Physicochemical Properties of this compound.

Spectroscopic Profile

The structural elucidation of this compound is underpinned by its characteristic spectroscopic signature. The following data provides a reference for the identification and characterization of this compound.

| Spectroscopic Technique | Observed Peaks / Characteristics | Source(s) |

| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated: δ 7.0-8.5 ppm (aromatic protons), δ 9.0-10.0 ppm (hydroxyl protons). Specific peak assignments require experimental verification. | [6] |

| ¹³C NMR (DMSO-d₆) | δ 153.2, 143.1, 131.9, 129.5, 128.4, 117.8 ppm. | [1] |

| FT-IR (KBr) | Characteristic Absorptions: ~3400-3200 cm⁻¹ (O-H stretching, broad), ~3100-3000 cm⁻¹ (aromatic C-H stretching), ~1620-1580 cm⁻¹ (C=C and C=N stretching), ~1200-1100 cm⁻¹ (C-O stretching). | [7][8] |

| UV-Vis (in Ethanol) | Expected λmax: ~250-280 nm and ~360-400 nm, characteristic of the phenazine chromophore. | [9] |

Table 2: Spectroscopic Data for this compound.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the condensation of a substituted hydroquinone with 2,3-diaminophenol followed by an oxidation step. The following protocol is a representative method.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Materials:

-

2,5-dihydroxy-1,4-benzoquinone

-

2,3-diaminophenol

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Air or a mild oxidizing agent (e.g., hydrogen peroxide)

-

Silica gel for column chromatography

-

Dichloromethane and methanol for chromatography elution

Procedure:

-

Condensation:

-

In a round-bottom flask, dissolve 2,5-dihydroxy-1,4-benzoquinone (1 equivalent) in ethanol.

-

Add a solution of 2,3-diaminophenol (2 equivalents) in ethanol to the flask.

-

Add a catalytic amount of a base, such as sodium hydroxide, to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Oxidation:

-

After the condensation is complete, cool the reaction mixture to room temperature.

-

Introduce a stream of air through the solution or add a mild oxidizing agent like hydrogen peroxide dropwise. This will oxidize the intermediate dihydrophenazine to the aromatic this compound. The solution will typically change color, indicating the formation of the phenazine core.

-

-

Purification:

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

The crude product may precipitate out of the solution. Collect the solid by filtration.

-

Further purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

-

Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the final product.

-

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) with the reference data provided in Table 2 and by melting point analysis.

Reactivity and Electrochemical Properties

The phenazine core of this compound is redox-active, capable of undergoing reversible two-electron, two-proton reduction to its 5,10-dihydro form.[8] This property is central to the biological activity of many phenazine derivatives. The hydroxyl groups at the 1 and 6 positions are electron-donating, influencing the redox potential of the phenazine ring system. These hydroxyl groups can also be sites for further chemical modification, such as etherification or esterification, to generate novel analogs with potentially altered biological activities and pharmacokinetic profiles.

Therapeutic Potential in Oncology: A Mechanistic Perspective

Recent research has illuminated the significant potential of this compound as a selective anticancer agent, particularly against non-small cell lung cancer (NSCLC).[4] Its mechanism of action is multifaceted, involving the induction of apoptosis through the upregulation of Death Receptor 5 (DR5) and the inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway.

DR5-Mediated Apoptosis

This compound has been shown to upregulate the expression of DR5 on the surface of cancer cells.[4] DR5 is a member of the tumor necrosis factor receptor superfamily that, upon activation, triggers the extrinsic apoptotic pathway.

Caption: DR5-mediated apoptotic pathway induced by this compound.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. This compound has been demonstrated to inhibit this pathway, thereby suppressing the pro-survival signals in cancer cells.[4]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

The dual mechanism of inducing apoptosis and inhibiting a key survival pathway underscores the potential of this compound as a potent and selective anticancer agent.

Conclusion and Future Directions

This compound is a phenazine derivative with well-defined physicochemical properties and a compelling biological profile. Its ability to selectively induce apoptosis in cancer cells through a dual mechanism of action makes it a promising lead compound for the development of novel anticancer therapeutics. The synthetic protocol outlined in this guide provides a practical starting point for researchers to access this molecule for further investigation. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in-depth preclinical evaluation in various cancer models. The exploration of its potential in combination therapies with existing anticancer drugs also warrants investigation.

References

-

LookChem. This compound.

-

PubChem. 1,6-Dihydroxyphenazine.

-

A. Collegepressbox. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More.

-

CymitQuimica. Phenazine-1,6-diol.

-

ChemicalBook. 1-HYDROXYPHENAZINE(528-71-2) 1H NMR spectrum.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037).

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0235504).

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).

-

ResearchGate. FT-IR spectrum analysis of Phenazine like compound from P. aeruginosa...

-

Cambridge Crystallographic Data Centre. CCDC 913284: Experimental Crystal Structure Determination.

-

Northwestern Scholars. CCDC 996116: Experimental Crystal Structure Determination.

-

Northwestern Scholars. CCDC 1866500: Experimental Crystal Structure Determination.

-

Specac Ltd. Interpreting Infrared Spectra.

-

EMBL-EBI. 1,6-dihydroxyphenazine (CHEBI:192365).

-

Organic Syntheses. Synthesis of 1,3-Dihydroxyphenazine.

-

PubMed. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties.

-

SHIMADZU CORPORATION. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

-

Journal of Materials Chemistry A. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.

-

University of Toronto Scarborough. Interpreting UV-Vis Spectra.

-

MSU chemistry. UV-Visible Spectroscopy.

-

Solubility of Things. Phenazine-1,2-diamine.

-

MDPI. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies.

-

Organic Chemistry Data. 13C NMR Chemical Shifts.

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

-

ResearchGate. Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor.

-

ScienceDirect. Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria.

-

PubMed Central. Phenazine Cations as Anticancer Theranostics†.

-

ResearchGate. UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b)...

-

ResearchGate. Structure of Phenazine.

-

National Institutes of Health. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.

-

ResearchGate. Phenazine-1,6-dicarboxamides: redox-responsive molecular switches.

-

National Institutes of Health. X-Ray Crystallography of Chemical Compounds.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0235504) [np-mrd.org]

- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 1-HYDROXYPHENAZINE(528-71-2) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

1,6-Phenazinediol CAS number 69-48-7

An In-Depth Technical Guide to 1,6-Phenazinediol (CAS 69-48-7) for Drug Discovery Professionals

Foreword

The landscape of modern therapeutics is increasingly turning to nature's vast chemical library for novel scaffolds with potent and selective biological activity. Among these, the phenazines—a class of nitrogen-containing heterocyclic compounds—stand out for their redox activity and diverse pharmacological profiles.[1][2] This guide focuses on a particularly promising member of this family: this compound (CAS 69-48-7), a natural product with significant potential, especially in oncology. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that explains the scientific rationale behind its investigation, from fundamental properties to preclinical experimental design. This document is structured to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively evaluate and advance this compound as a therapeutic candidate.

Core Molecular Profile and Physicochemical Characteristics

This compound, also known as 1,6-dihydroxyphenazine, is a planar, aromatic molecule that is a product of secondary metabolism in various bacteria and marine organisms.[3][4] Its rigid tricyclic core is decorated with two hydroxyl groups, which are critical to its chemical reactivity and biological interactions. Understanding its fundamental properties is the first step in any rational drug development program.

| Property | Value | Source |

| CAS Number | 69-48-7 | [3] |

| Molecular Formula | C₁₂H₈N₂O₂ | [3][5] |

| Molecular Weight | 212.20 g/mol | [3][5] |

| IUPAC Name | phenazine-1,6-diol | [3] |

| Synonyms | 1,6-Dihydroxyphenazine, Gutolactone | [5][6] |

| Appearance | Solid | [6] |

| Melting Point | 278-279 °C | [7] |

| Boiling Point | 477.9 °C at 760 mmHg | [7] |

| Flash Point | 242.8 °C | [7] |

Rationale for Analytical Characterization

Structural confirmation is paramount. A multi-pronged analytical approach using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) provides a self-validating system to ensure the identity and purity of the compound before biological evaluation.

-

Mass Spectrometry (MS): The primary goal here is to confirm the molecular weight. For this compound, the high-resolution mass spectrum should show a molecular ion peak ([M]+) or protonated molecule ([M+H]+) corresponding to the exact mass of 212.0586 g/mol .[3][8] This technique is foundational for verifying that the correct compound has been synthesized or isolated.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is expected to exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations will also be present.[9][11] The presence of the broad O-H peak is a rapid and reliable confirmation of the hydroxyl functionalities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H and ¹³C NMR provide the definitive atomic-level map of the molecule.

-

¹H NMR: Due to the molecule's symmetry, a specific pattern of signals in the aromatic region (typically 7.0-9.0 ppm) is expected. The protons of the hydroxyl groups may appear as broad singlets, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbons attached to the hydroxyl groups shifted downfield.[3] This detailed structural fingerprint is essential for distinguishing it from other isomers.

-

Biosynthesis and Natural Sourcing

This compound is not a synthetic curiosity but a naturally evolved molecule. It is produced by a range of microorganisms, including species of Streptosporangium, Nannocystis, and Nocardiopsis.[1][3][4] The general phenazine biosynthetic pathway originates from the shikimic acid pathway, a core metabolic route in bacteria and plants.[12] Two molecules derived from chorismic acid are coupled to form the foundational phenazine scaffold, which is then tailored by various enzymes to produce a diverse family of phenazine derivatives.[12] In many Streptomyces species, phenazine-1,6-dicarboxylic acid (PDC) is a key intermediate that is subsequently decarboxylated.[13][14]

Caption: Generalized biosynthetic route to this compound.

Pharmacological Activity & Anticancer Mechanism of Action

While phenazines exhibit broad antimicrobial activity, the most compelling therapeutic rationale for this compound lies in its potent and selective anticancer properties, particularly against Non-Small Cell Lung Cancer (NSCLC).[15] Research has revealed that it operates through a sophisticated dual mechanism, making it an attractive candidate for further development.[15]

Dual Mechanism in Non-Small Cell Lung Cancer (NSCLC)

This compound demonstrates remarkable selectivity, inhibiting the growth of NSCLC cells while having a significantly lesser effect on normal lung epithelial cells.[15] This therapeutic window is crucial for a viable drug candidate. Its efficacy stems from two interconnected actions:

-

Induction of DR5-Mediated Apoptosis: The compound upregulates the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[15] Binding of DR5 by its natural ligand (TRAIL) or therapeutic agents initiates the extrinsic apoptosis pathway. This leads to the activation of a caspase cascade, specifically initiator caspase-8 and executioner caspase-3, culminating in the cleavage of key cellular proteins like PARP and programmed cell death.[15] The critical role of DR5 is validated by experiments showing that genetically knocking out the DR5 gene significantly diminishes the compound's cytotoxic effects.[15]

-

Suppression of the PI3K/AKT/mTOR Survival Pathway: Concurrently, this compound inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.[15] This pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and resistance to apoptosis. By shutting down this pathway, this compound lowers the threshold for apoptosis and prevents the cancer cells from escaping the death signal initiated by DR5.

This dual-pronged attack—simultaneously activating a death pathway and inhibiting a survival pathway—is a highly effective strategy for killing cancer cells and overcoming potential resistance mechanisms.

Caption: Dual mechanism of this compound in NSCLC cells.

Essential Experimental Protocols for Preclinical Assessment

To validate the therapeutic potential of this compound, a series of well-defined in vitro experiments are necessary. The following protocols are designed to be self-validating, providing a clear and logical path to confirm the mechanism of action.

Protocol 4.1: In Vitro Cytotoxicity and Selectivity Assessment

Objective: To quantify the dose-dependent cytotoxic effect of this compound on NSCLC cells and compare it to its effect on non-cancerous lung cells, thereby establishing a therapeutic index.

Methodology: MTT Assay

-

Cell Seeding: Plate NSCLC cells (e.g., H460) and normal human lung epithelial cells (e.g., BEAS-2B) in separate 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37 °C, 5% CO₂).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) for both cell lines using non-linear regression. A significantly higher IC₅₀ for the normal cells indicates cancer selectivity.

Protocol 4.2: Mechanism Validation via Western Blot

Objective: To confirm that this compound induces apoptosis through the DR5 and PI3K/AKT pathways by detecting changes in key protein markers.

Caption: Step-by-step workflow for Western Blot analysis.

Methodology: Step-by-Step

-

Cell Treatment & Lysis: Treat NSCLC cells with this compound at its IC₅₀ concentration for 24-48 hours. Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies targeting:

-

Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, DR5, Bax, Bcl-2.

-

Survival Pathway Markers: p-AKT, total AKT.

-

Loading Control: GAPDH or β-actin.

-

Rationale: These specific antibodies validate the entire proposed mechanism. An increase in cleaved PARP/Caspase-3 and DR5 confirms apoptosis induction, while a decrease in the p-AKT/AKT ratio confirms pathway inhibition.

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities relative to the loading control. A significant increase in apoptotic markers and a decrease in p-AKT in treated samples versus controls validates the mechanism of action.

Safety, Handling, and Storage

As a bioactive compound, this compound requires careful handling in a laboratory setting.

| Hazard Type | Description | Precautionary Statement |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[16] | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[16] |

| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[16] | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[17] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[7][17] Room temperature storage is generally acceptable.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound (CAS 69-48-7) represents a compelling natural product scaffold for anticancer drug development. Its well-defined dual mechanism of action—inducing DR5-mediated apoptosis while simultaneously suppressing the PI3K/AKT survival pathway—provides a strong rationale for its selective cytotoxicity against cancer cells.[15] The experimental workflows detailed in this guide offer a robust framework for validating these claims and advancing the compound through the preclinical pipeline.

Future efforts should focus on lead optimization to potentially enhance potency and improve pharmacokinetic properties, as well as in vivo studies in xenograft models to confirm its efficacy and safety profile in a biological system.[15] For researchers in drug discovery, this compound is not just another molecule; it is a validated starting point with a clear, mechanistically sound path toward a potential new therapy for challenging diseases like non-small cell lung cancer.

References

-

Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (n.d.). PubMed Central. [Link]

-

Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. (2025, December 4). A.Collegepressbox. [Link]

-

Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2025, November 21). ResearchGate. [Link]

-

Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. (A) Putative... (n.d.). ResearchGate. [Link]

-

The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum*. (n.d.). ACS Publications. [Link]

-

Representative examples of drugs comprising phenazine pharmacophore. (n.d.). ResearchGate. [Link]

-

1,6-Dihydroxyphenazine | C12H8N2O2. (n.d.). PubChem. [Link]

-

1,6-Dihydroxyphenazine. (n.d.). CAS Common Chemistry. [Link]

-

Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. (2013, June 28). PubMed. [Link]

-

4,9-Dihydroxyphenazine-1,6-dicarboxylic Acid Dimethylester and the 'Missing Link' in Phenazine Biosynthesis. (n.d.). Microbiology Society. [Link]

-

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethylester and the 'missing link' in phenazine biosynthesis. (n.d.). PubMed. [Link]

-

Phenazine. (n.d.). Wikipedia. [Link]

-

Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. (2025, August 27). ResearchGate. [Link]

-

This compound Safety Data Sheets(SDS). (n.d.). lookchem. [Link]

-

This compound-5-oxide from Microorganisms*. (n.d.). ACS Publications. [Link]

-

A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. (n.d.). PubMed. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

This compound (C12H8N2O2). (n.d.). PubChemLite. [Link]

-

This compound CAS#: 69-48-7. (n.d.). ChemWhat. [Link]

-

Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024, October 9). PMC - NIH. [Link]

-

Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Research and Reviews. [Link]

-

Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. (2015, June 9). PubMed. [Link]

-

One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. (n.d.). Indian Academy of Sciences. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 23). YouTube. [Link]

-

Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. (2021, May 22). YouTube. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More [api.collegepressbox.com]

- 3. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 69-48-7: 6-hydroxyphenazin-1(5H)-one | CymitQuimica [cymitquimica.com]

- 7. This compound|lookchem [lookchem.com]

- 8. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound(69-48-7) IR2 [m.chemicalbook.com]

- 12. Phenazine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-Depth Technical Guide to the Biological Activity of 1,6-Phenazinediol

This guide provides a comprehensive technical overview of the biological activities of 1,6-phenazinediol, a naturally occurring heterocyclic compound belonging to the phenazine class. Phenazines are a diverse group of over 100 natural compounds and 6,000 synthetic derivatives known for their broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document synthesizes current research to offer an in-depth perspective for researchers, scientists, and drug development professionals, focusing on the mechanistic underpinnings of this compound's therapeutic promise, particularly in oncology.

Introduction: The Therapeutic Landscape of Phenazines

Phenazine natural products are colored, nitrogen-containing heterocyclic molecules produced by a variety of microorganisms, primarily from terrestrial and marine sources.[2] Their planar structure and redox-active nature enable them to interact with biological systems in diverse ways, making them a fertile ground for drug discovery.[3] While compounds like clofazimine (an antileprosy drug) and others in clinical studies have validated the therapeutic potential of the phenazine scaffold, many derivatives remain underexplored.[1] this compound (also known as 1,6-dihydroxyphenazine) has emerged as a compound of significant interest due to its potent and selective anticancer activities.[4][5] This guide will elucidate the mechanisms driving these activities and provide practical, field-proven methodologies for their investigation.

Section 1: Anticancer Activity of this compound: A Focus on Non-Small Cell Lung Cancer (NSCLC)

Recent investigations have highlighted this compound as a potent and selective agent against NSCLC, a malignancy with limited effective treatment options.[4] The compound's efficacy stems from a multi-pronged attack on cancer cell survival and proliferation.

Selective Cytotoxicity Profile

A critical attribute of any promising therapeutic candidate is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound exhibits this desirable characteristic, having been shown to selectively inhibit the proliferation of NSCLC cells over normal lung epithelial cells.[4] This selectivity minimizes potential systemic toxicity, a common pitfall of conventional chemotherapy. The compound's cytotoxic effects also include the suppression of colony formation and the induction of G2/M cell cycle arrest, effectively halting the reproductive cycle of cancer cells.[4]

Dual-Mechanism of Action

The anticancer efficacy of this compound is not reliant on a single pathway but rather a synergistic induction of apoptosis and suppression of survival signaling.

This compound potently triggers programmed cell death (apoptosis) through the extrinsic pathway. Mechanistically, it upregulates the expression of Death Receptor 5 (DR5).[4] The binding of ligands to DR5 initiates a downstream signaling cascade that culminates in cell death. The essential role of DR5 in this process was confirmed through genetic ablation; DR5-knockout NSCLC cells showed profound resistance to the cytotoxic effects of this compound.[4]

This DR5 upregulation leads to the activation of initiator caspase-8 and executioner caspase-3. The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis, is subsequently observed.[4] Furthermore, the compound modulates the balance of pro- and anti-apoptotic proteins by upregulating Bax and downregulating Bcl-2, further committing the cell to apoptosis.[4]

Caption: DR5-Mediated Apoptotic Pathway Induced by this compound.

In parallel with inducing apoptosis, this compound actively suppresses one of the most critical pro-survival signaling networks in cancer: the PI3K/AKT/mTOR pathway.[4] This pathway governs cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers, including NSCLC. By inhibiting this pathway, this compound dismantles the cell's internal machinery for resisting apoptosis and sustaining uncontrolled growth, thereby enhancing its overall antitumor effect.[4]

Caption: Inhibition of the PI3K/AKT/mTOR Survival Pathway by this compound.

In Vivo Antitumor Efficacy and Safety

The promising in vitro results were successfully translated into an in vivo setting using a Lewis lung carcinoma xenograft model. Administration of this compound at doses of 20 and 30 mg/kg significantly suppressed tumor growth and prolonged the survival of the test subjects.[4] Crucially, this potent antitumor activity was achieved without evidence of systemic toxicity, reinforcing the compound's favorable safety profile.[4]

| Parameter | Control Group | This compound (20 mg/kg) | This compound (30 mg/kg) |

| Tumor Growth | Uninhibited | Significantly Suppressed | Significantly Suppressed |

| Survival | Baseline | Prolonged | Prolonged |

| Systemic Toxicity | N/A | Not Observed | Not Observed |

| Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Xenograft Model.[4] |

Section 2: Other Biological Activities

While its anticancer properties are profound, the biological activity of this compound and its close derivatives extends to antimicrobial applications.

-

Antimicrobial Activity : The N-oxide derivative of this compound, known as iodinin (1,6-dihydroxyphenazine-5,10-dioxide), demonstrates high antimicrobial and cytotoxic activity.[2][6] It is particularly potent against various leukemia cell lines and shows significant antibacterial and antifungal activity.[6][7][8]

-

Antifungal Activity : A chlorinated derivative, 1,6-dihydroxy-2-chlorophenazine, exhibits broad-spectrum antifungal activity, particularly against dermatophytes and Candida.[9]

These activities are often attributed to the ability of phenazines to undergo redox cycling, which generates reactive oxygen species (ROS) that are toxic to microbial and cancer cells.[3]

Section 3: Experimental Protocols for Biological Evaluation

To ensure robust and reproducible results, the following standardized protocols are recommended for investigating the biological activities of this compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.[10][11]

Methodology:

-

Cell Seeding: Plate NSCLC cells (e.g., H460) and normal lung epithelial cells (e.g., BEAS-2B) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Analysis via Western Blot

This protocol validates the molecular mechanism of apoptosis by detecting key protein markers.[4]

Methodology:

-

Cell Lysis: Treat cells with this compound at the determined IC50 concentration for 24-48 hours. Harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include anti-DR5, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, and anti-β-actin (as a loading control).

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol: In Vivo Xenograft Tumor Model Workflow

This workflow outlines the key steps for evaluating the in vivo antitumor efficacy of this compound.[4]

Methodology:

-

Cell Implantation: Subcutaneously inject approximately 2 x 10^6 Lewis lung carcinoma (LLC) cells into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100 mm³), randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg, and 30 mg/kg this compound).

-

Compound Administration: Administer the compound via a suitable route (e.g., intraperitoneal injection) daily or on a pre-determined schedule for a set period (e.g., 21 days).

-

Monitoring: Monitor tumor volume (using calipers) and body weight every 2-3 days. Observe for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for apoptosis markers). Analyze survival data using Kaplan-Meier curves.

Caption: Experimental Workflow for an In Vivo Xenograft Tumor Model.

Conclusion and Future Directions

This compound is a compelling natural product with significant, well-defined biological activity. Its selective cytotoxicity against non-small cell lung cancer, driven by a dual mechanism involving DR5-mediated apoptosis and PI3K/AKT/mTOR pathway inhibition, marks it as a promising candidate for further preclinical and clinical development.[4] The favorable in vivo safety and efficacy data provide a strong rationale for its advancement as a targeted therapy. Future research should focus on optimizing its pharmacokinetic properties, exploring its efficacy in other cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for these next steps in harnessing the therapeutic potential of this compound.

References

-

Hu, T., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4983. [Online]. Available: [Link]

-

Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Online]. Available: [Link]

-

Collegepressbox, A. (2025). Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. A.Collegepressbox. [Online]. Available: [Link]

-

Gba, C. (2025). Phenazine: A Comprehensive Guide. C.Gba. [Online]. Available: [Link]

-

ResearchGate. (2025). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate. [Online]. Available: [Link]

-

Li, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Mar. Drugs, 20(10), 643. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. PubMed Central. [Online]. Available: [Link]

-

ACS Publications. (n.d.). The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum*. ACS Publications. [Online]. Available: [Link]

-

ResearchGate. (2023). Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. ResearchGate. [Online]. Available: [Link]

-

Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current Opinion in Structural Biology, 29, 21-27. [Online]. Available: [Link]

-

Sletta, H., et al. (2013). Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. Mar. Drugs, 11(11), 4384-4397. [Online]. Available: [Link]

-

McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 585-591. [Online]. Available: [Link]

-

Semantic Scholar. (n.d.). The Biosynthesis of Phenazines. Semantic Scholar. [Online]. Available: [Link]

-

PubChem. (n.d.). 1,6-Dihydroxyphenazine. PubChem. [Online]. Available: [Link]

-

ACS Publications. (n.d.). This compound-5-oxide from Microorganisms*. Biochemistry. [Online]. Available: [Link]

-

Semantic Scholar. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Semantic Scholar. [Online]. Available: [Link]

-

Cimmino, A., et al. (2012). Phenazines and cancer. Natural Product Reports, 29(5), 521-539. [Online]. Available: [Link]

-

Das, P., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Bioresource Technology, 192, 71-80. [Online]. Available: [Link]

-

MDPI. (n.d.). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. MDPI. [Online]. Available: [Link]

-

National Center for Biotechnology Information. (n.d.). Phenazine Cations as Anticancer Theranostics†. PubMed Central. [Online]. Available: [Link]

-

MDPI. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. MDPI. [Online]. Available: [Link]

-

PubMed. (n.d.). A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. PubMed. [Online]. Available: [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 1,6-Phenazinediol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Phenazinediol, a heterocyclic compound belonging to the phenazine class of natural products, has emerged as a molecule of significant interest in oncological research.[1] This guide provides a comprehensive technical overview of the currently understood mechanisms of action of this compound, with a primary focus on its potent and selective anticancer activities. We will delve into the core signaling pathways modulated by this compound, present key experimental data, and provide detailed protocols for researchers seeking to validate and expand upon these findings. Furthermore, this document will explore the compound's biosynthetic origins and touch upon other potential, albeit less characterized, therapeutic activities, including its putative antioxidant, anti-inflammatory, and neuroprotective roles.

Introduction: The Therapeutic Potential of Phenazines

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of microorganisms, including bacteria of the genera Pseudomonas and Streptomyces.[2] Historically recognized for their role as microbial pigments and antibiotics, the therapeutic potential of phenazines has been increasingly appreciated in recent decades.[3] This family of compounds exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound is a key member of this family, and recent investigations have pinpointed its significant potential as a targeted therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC).[3]

Core Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

The primary and most well-characterized mechanism of action of this compound is its ability to selectively induce apoptosis in cancer cells through a dual-pronged approach: the upregulation of an extrinsic apoptotic pathway and the concomitant suppression of a critical cell survival pathway.[3] This dual action contributes to its potency and its selectivity for cancer cells over normal, healthy cells.[3]

Induction of DR5-Mediated Extrinsic Apoptosis

A pivotal finding in the study of this compound is its ability to upregulate the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor (TNFR) superfamily.[3] The binding of the natural ligand TRAIL (TNF-related apoptosis-inducing ligand) to DR5 initiates a signaling cascade that leads to programmed cell death.[4] By increasing the cellular abundance of DR5, this compound effectively sensitizes cancer cells to apoptotic signals.[3]

This process culminates in caspase-dependent apoptosis, a hallmark of programmed cell death.[3] Key molecular events include:

-

Increased cleavage of Caspase-8 and Caspase-3 : These are the initiator and executioner caspases, respectively, in the extrinsic apoptotic pathway. Their cleavage indicates activation of the apoptotic cascade.[3][5]

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP) : A substrate of activated caspase-3, PARP cleavage is a classic indicator of ongoing apoptosis.[3]

-

Modulation of Bcl-2 Family Proteins : An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 further shifts the cellular balance towards cell death.[3]

The signaling pathway for DR5-mediated apoptosis induced by this compound is illustrated below.

Caption: DR5-Mediated Apoptotic Pathway Induced by this compound.

Suppression of the PI3K/AKT/mTOR Survival Pathway

In concert with promoting apoptosis, this compound actively suppresses a critical pro-survival signaling cascade: the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[3] This pathway is frequently hyperactivated in various cancers, where it promotes cell growth, proliferation, and survival. By inhibiting the phosphorylation and subsequent activation of key components of this pathway, such as AKT and mTOR, this compound removes a crucial survival signal, rendering the cancer cells more susceptible to apoptosis.[3]

The logical workflow for investigating this inhibitory effect is outlined below.

Caption: Experimental Workflow for PI3K/AKT/mTOR Pathway Analysis.

Quantitative Data and Cellular Effects

The efficacy of this compound has been quantified in several NSCLC cell lines. The compound demonstrates selective cytotoxicity, with lower IC50 values in cancer cells compared to normal lung epithelial cells.[3]

| Cell Line | Cell Type | IC50 (µM) after 48h |

| H460 | Human NSCLC | Value not explicitly stated in abstract |

| A549 | Human NSCLC | Value not explicitly stated in abstract |

| LLC | Lewis Lung Carcinoma | Value not explicitly stated in abstract |

| BEAS-2B | Normal Lung Epithelial | Higher than NSCLC lines |

| Table 1: Cytotoxicity of this compound in NSCLC and normal lung cell lines. Note: Specific IC50 values require access to the full study data but are reported to be selective for NSCLC cells.[3] |

Beyond direct cytotoxicity, this compound also induces a G2/M phase cell cycle arrest and suppresses the colony formation ability of NSCLC cells, further highlighting its anti-proliferative effects.[3]

Other Potential Mechanisms of Action

While the anticancer effects of this compound are the most thoroughly investigated, the broader chemical class of phenazines and related phenolic structures suggests other potential therapeutic activities. It is important to note that direct, in-depth studies on this compound for the following mechanisms are currently limited, and this section is based on the established properties of structurally related compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals.[6] The di-hydroxyl substitution on the phenazine core of this compound suggests it may possess antioxidant capabilities. Standard assays to investigate this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[6][7]

Anti-inflammatory Effects

Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[8][9] Some phenazine derivatives have been shown to inhibit NF-κB signaling, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[10][11] Investigating the effect of this compound on NF-κB activation and downstream inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages would be a logical step to explore this potential.

Neuroprotective Potential

Oxidative stress and neuroinflammation are key drivers of neurodegenerative diseases.[12][13] Given the potential antioxidant and anti-inflammatory properties of phenolic compounds, it is plausible that this compound could exert neuroprotective effects.[14][15][16] In vitro studies using neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins could be employed to assess changes in cell viability and key neuroprotective signaling pathways.[14][15]

Biosynthesis

This compound is a naturally occurring compound synthesized by microorganisms.[17] The biosynthesis of the phenazine core originates from the shikimic acid pathway.[1][18] Specifically, this compound has been identified as an immediate precursor to this compound 5,10-dioxide (Iodinin) in Brevibacterium iodinum.[1][18] The pathway involves the condensation of two molecules derived from chorismic acid to form the tricyclic phenazine structure.[19]

Caption: Simplified Biosynthetic Pathway of this compound.

Experimental Protocols

The following are generalized, foundational protocols for key experiments described in this guide. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.

Protocol: Western Blot for Apoptosis and PI3K/AKT Pathway Proteins

Objective: To qualitatively and quantitatively assess changes in the expression and phosphorylation status of target proteins following treatment with this compound.

-

Cell Culture and Treatment: Plate NSCLC cells (e.g., H460) at a density to achieve 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24-48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting: DR5, Cleaved Caspase-3, Cleaved PARP, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein level.

Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of cells undergoing early and late apoptosis after treatment.

-

Cell Culture and Treatment: Treat cells with this compound as described above. Include both adherent and floating cells in the subsequent steps.

-

Cell Harvesting: Trypsinize adherent cells and combine with the supernatant containing floating cells. Centrifuge to pellet the cells.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the samples on a flow cytometer within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Directions